molecular formula C6H14ClNO B2729761 (2R,3R)-3-Methoxy-2-methylpyrrolidine;hydrochloride CAS No. 2445749-79-9

(2R,3R)-3-Methoxy-2-methylpyrrolidine;hydrochloride

Cat. No.: B2729761
CAS No.: 2445749-79-9
M. Wt: 151.63
InChI Key: IJWLSLFIEVUICU-KGZKBUQUSA-N
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Description

(2R,3R)-3-Methoxy-2-methylpyrrolidine;hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its pyrrolidine ring, which is substituted with a methoxy group and a methyl group at the 3 and 2 positions, respectively. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Methoxy-2-methylpyrrolidine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a pyrrolidine derivative.

    Methoxylation: Introduction of the methoxy group at the 3-position can be achieved through nucleophilic substitution reactions using methanol or other methoxy donors under basic conditions.

    Methylation: The methyl group at the 2-position is introduced via alkylation reactions, often using methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.

    Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrrolidine ring, potentially converting it into a more saturated structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like sodium methoxide or other alkoxides are employed for substitution reactions.

Major Products:

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include more saturated pyrrolidine derivatives.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

(2R,3R)-3-Methoxy-2-methylpyrrolidine;hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and protein binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-3-Methoxy-2-methylpyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

  • (2R,3S)-3-Methoxy-2-methylpyrrolidine;hydrochloride
  • (2S,3R)-3-Methoxy-2-methylpyrrolidine;hydrochloride
  • (2S,3S)-3-Methoxy-2-methylpyrrolidine;hydrochloride

Comparison:

  • Chirality: The unique (2R,3R) configuration of (2R,3R)-3-Methoxy-2-methylpyrrolidine;hydrochloride distinguishes it from its diastereomers and enantiomers, affecting its chemical reactivity and biological activity.
  • Chemical Properties: Differences in stereochemistry result in variations in melting points, boiling points, and solubility.
  • Biological Activity: The specific configuration influences the compound’s interaction with biological targets, leading to distinct pharmacological profiles.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R,3R)-3-methoxy-2-methylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-6(8-2)3-4-7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWLSLFIEVUICU-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCN1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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